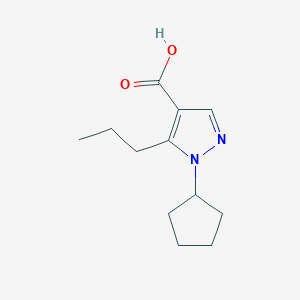

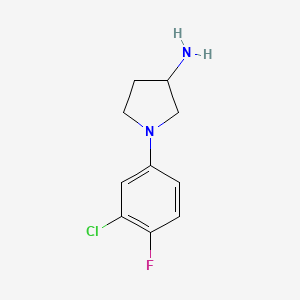

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine

Vue d'ensemble

Description

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine (CFPPA) is a chemical compound that has been studied for its potential applications in various scientific fields. CFPPA has been used in synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Applications De Recherche Scientifique

Application in Neurology

- Scientific Field : Neurology

- Summary of the Application : This compound has been used as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease .

- Methods of Application or Experimental Procedures : The discovery of this compound started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .

- Results or Outcomes : The compound has been characterized as a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Application in Oncology

- Scientific Field : Oncology

- Summary of the Application : This compound, specifically the DW-8 variant, has been found to have anticancer efficacy in human colorectal cancer (CRC) cell lines .

- Methods of Application or Experimental Procedures : The compound was evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .

- Results or Outcomes : DW-8 had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively, compared to the non-cancerous colon cell line, CRL1459, with an IC50 of 14.05 ± 0.37 µM .

Application in Drug Discovery

- Scientific Field : Drug Discovery

- Summary of the Application : The five-membered pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application or Experimental Procedures : The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results or Outcomes : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported to be bioactive .

Application in Antimicrobial Research

- Scientific Field : Antimicrobial Research

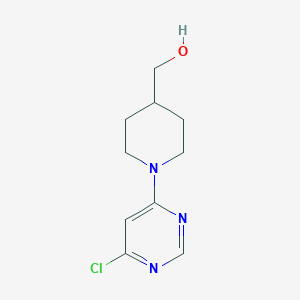

- Summary of the Application : Quinoline derivatives, which can be synthesized from the compound, are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

- Methods of Application or Experimental Procedures : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Results or Outcomes : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .

Application in Antiviral Research

- Scientific Field : Antiviral Research

- Summary of the Application : Indole derivatives, which can be synthesized from the compound, have been found to possess various biological activities, including antiviral properties .

- Methods of Application or Experimental Procedures : The antiviral activity of indole derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Results or Outcomes : Indole derivatives have been reported to exhibit important biological activities, including antiviral properties .

Application in Antidepressant Research

- Scientific Field : Antidepressant Research

- Summary of the Application : Ketamine and its (S)-enantiomer, esketamine, which can be synthesized from the compound, have been investigated for their immediate antidepressant effects .

- Methods of Application or Experimental Procedures : In vitro, (S)-ketamine (esketamine) has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Results or Outcomes : Esketamine has attracted more attention due to its potential as a medication for depressive disorder, as well as resistant depression .

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2/c11-9-5-8(1-2-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOULRXVDQMSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)